molecular formula C10H12ClN3O B7885034 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride

3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride

Cat. No.: B7885034
M. Wt: 225.67 g/mol
InChI Key: OMAJWWHIYIWGIG-UHFFFAOYSA-N
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Description

3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride is a complex heterocyclic compound that features both imidazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine hydrochloride apart is its unique combination of imidazole and oxazine rings, which may confer distinct chemical and biological properties. This dual-ring structure can lead to unique interactions with biological targets and novel applications in various fields .

Properties

IUPAC Name

3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c11-7-1-2-9-8(5-7)12-10-6-14-4-3-13(9)10;/h1-2,5H,3-4,6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMAJWWHIYIWGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC3=C(N21)C=CC(=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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